8-Bromo-4,5-dichloro-3-iodoquinoline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

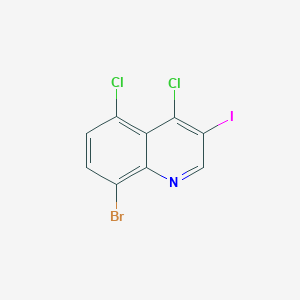

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming polysubstituted quinoline derivatives. The molecule is designated as this compound, which systematically describes the positions and nature of each halogen substituent on the quinoline ring system. The numbering system begins with the nitrogen atom as position 1, following the standard quinoline numbering convention that places the nitrogen in the pyridine ring portion of the bicyclic structure.

The Chemical Abstracts Service registry number for this compound is 1601205-38-2, which provides a unique identifier for this specific compound in chemical databases and literature. This registry number distinguishes it from the numerous other polyhalogenated quinoline isomers and ensures precise identification in chemical research and commercial applications. The molecular formula C₉H₃BrCl₂IN indicates the presence of nine carbon atoms, three hydrogen atoms, one bromine atom, two chlorine atoms, one iodine atom, and one nitrogen atom.

The systematic nomenclature also reflects the specific regiochemistry of halogen substitution, where the bromine occupies the 8-position, chlorine atoms are located at the 4- and 5-positions, and iodine is positioned at the 3-position. This substitution pattern creates a highly functionalized quinoline derivative with distinct electronic and steric properties compared to simpler halogenated analogues. The presence of three different halogens provides multiple sites for potential chemical transformations and influences the overall reactivity profile of the molecule.

Structural Characterization via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

The structural characterization of this compound relies primarily on spectroscopic methods due to the challenges associated with obtaining suitable crystals for X-ray crystallographic analysis. Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for this polyhalogenated quinoline derivative. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the electronic environment created by the multiple halogen substituents and their influence on neighboring protons.

The molecular structure can be analyzed through comparison with related polyhalogenated quinoline compounds found in the literature. Similar compounds such as 3-bromo-4,7-dichloro-6-iodoquinoline demonstrate comparable halogen substitution patterns and provide reference points for structural analysis. The molecular weight of 402.84 grams per mole for the related compound provides insight into the substantial mass contribution from the multiple halogen atoms in these systems.

Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance experiments and carbon-13 nuclear magnetic resonance spectroscopy are essential for complete structural assignment. The presence of multiple electronegative halogen atoms significantly affects the chemical shifts of both carbon and hydrogen nuclei throughout the quinoline ring system. Computational methods including density functional theory calculations can supplement experimental data to provide detailed information about bond lengths, bond angles, and electronic structure.

The three-dimensional molecular structure exhibits significant steric interactions between the halogen substituents, particularly at the 4- and 5-positions where the chlorine atoms are positioned on adjacent carbon atoms. These steric effects influence the overall molecular geometry and may affect the compound's reactivity and physical properties. The analysis of molecular conformations and potential energy surfaces provides additional insight into the preferred structural arrangements.

Comparative Analysis of Halogen Substitution Patterns in Polyhalogenated Quinolines

The halogen substitution pattern in this compound can be compared with numerous other polyhalogenated quinoline derivatives to understand structure-property relationships. The systematic study of such compounds reveals important trends in electronic effects, steric interactions, and synthetic accessibility. Related compounds including 3-bromo-4,5-dichloro-8-methoxyquinoline and 4-bromo-3,8-dichloro-5-methoxyquinoline demonstrate similar polyhalogenation patterns but with different substituent arrangements.

The molecular weight comparison reveals significant variations among polyhalogenated quinolines. For instance, 3-bromo-4,5-dichloro-8-methoxyquinoline has a molecular weight of 306.97 grams per mole, while 6-bromo-4-iodoquinoline exhibits a molecular weight of 333.95 grams per mole. These differences reflect the varying numbers and types of halogen substituents, with iodine contributing significantly more mass than chlorine or bromine.

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern |

|---|---|---|---|

| This compound | C₉H₃BrCl₂IN | Not specified | Br(8), Cl(4,5), I(3) |

| 3-Bromo-4,5-dichloro-8-methoxyquinoline | C₁₀H₆BrCl₂NO | 306.97 g/mol | Br(3), Cl(4,5), OCH₃(8) |

| 6-Bromo-4-iodoquinoline | C₉H₅BrIN | 333.95 g/mol | Br(6), I(4) |

| 3-Bromo-4,7-dichloro-6-iodoquinoline | C₉H₃BrCl₂IN | 402.84 g/mol | Br(3), Cl(4,7), I(6) |

The electronic effects of different halogen substitution patterns significantly influence the reactivity of these compounds in cross-coupling reactions. Research on site-selective cross-coupling of polyhalogenated arenes and heteroarenes has demonstrated that the position and identity of halogen substituents control reaction selectivity. The presence of multiple halogens creates complex electronic environments that can be exploited for selective functionalization reactions.

The synthetic methodology for accessing polyhalogenated quinolines varies considerably depending on the desired substitution pattern. Metal-free synthesis approaches have been developed for introducing iodine substituents into quinoline systems, as demonstrated by the preparation of various 3-iodoquinoline derivatives. These methods provide insights into the accessibility of different halogenation patterns and their relative synthetic difficulty.

The comparative analysis also reveals important trends in physical properties such as solubility, stability, and crystallization behavior. The multiple halogen substituents generally decrease water solubility while increasing lipophilicity, which affects the compounds' behavior in various chemical and biological systems. The steric bulk of larger halogens like iodine and bromine can influence molecular packing in the solid state and affect intermolecular interactions.

Properties

IUPAC Name |

8-bromo-4,5-dichloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSKITWCKMTROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromo-4,5-dichloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. The introduction of halogen atoms can be achieved through halogenation reactions using appropriate halogenating agents. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using chlorine or thionyl chloride, and iodination using iodine or iodinating reagents like iodine monochloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

8-Bromo-4,5-dichloro-3-iodoquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Common reagents include organometallic reagents, amines, and thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 8-Bromo-4,5-dichloro-3-iodoquinoline makes it a valuable compound in medicinal chemistry. Its halogen substituents enhance binding affinity towards biological targets, making it suitable for the development of pharmaceuticals. Research indicates that derivatives of quinoline exhibit significant antiviral and antibacterial activities.

Antiviral Activity : Studies have shown that compounds similar to this compound exhibit antiviral properties against viruses such as dengue and H5N1. The activity is often correlated with the lipophilicity and electron-withdrawing properties of the substituents on the quinoline ring .

Antibacterial Activity : This compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Organic Synthesis

In organic synthesis, this compound serves as a key building block for creating more complex molecules. Its ability to undergo substitution and coupling reactions makes it a versatile intermediate in the synthesis of various organic compounds .

Case Studies

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 8-Bromo-4,5-dichloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes structurally related tetrahydroquinoline and dihydroquinolinone derivatives. Below is a comparative analysis based on substituent patterns, availability, and purity:

Table 1: Structural and Commercial Comparison of Halogenated Quinoline Derivatives

Key Observations :

Halogenation vs. Alkylation: The target compound (8-Bromo-4,5-dichloro-3-iodoquinoline) features three halogens (Br, Cl, I), whereas analogs like 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one replace chlorines with methyl groups. Alkylation (e.g., methyl) typically increases lipophilicity, while halogens enhance electronic effects and binding to biomolecular targets .

Core Structure Differences: The dihydroquinolinone scaffold in the listed analogs introduces a ketone group and partial saturation, reducing aromaticity compared to the fully aromatic quinoline core of the target compound. This difference could alter reactivity in synthetic applications or metabolic stability in biological contexts.

Commercial Availability: Halogenated derivatives like 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one are available in larger quantities (25g, 98% purity), suggesting higher demand for mono-halogenated intermediates.

Purity and Scale: The highest purity (98%) is noted for 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, whereas brominated or methylated variants show slightly lower purity (95–97%). This trend may reflect challenges in purifying heavily substituted or bulkier derivatives.

Research Implications :

- Its synthesis would likely require sequential halogenation steps, as seen in methods for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one .

- Comparative studies on halogen positioning (e.g., 3-iodo vs. 6-chloro) could reveal steric or electronic effects on biological activity, such as antimicrobial or kinase inhibitory properties.

Notes

- The analysis relies on structural analogs due to the absence of direct data for this compound in the provided evidence.

- Further experimental validation is required to confirm the compound’s synthetic feasibility and applications.

Biological Activity

8-Bromo-4,5-dichloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of multiple halogen substituents, which enhance its reactivity and potential therapeutic applications.

Overview of Biological Activities

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities, such as antimicrobial, anticancer, and antiviral effects. The halogenation of quinolines often increases their efficacy in targeting various biological pathways.

Key Biological Activities

-

Antimicrobial Activity :

- Research indicates that halogenated quinolines exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) in the range of 4–16 µg/mL against resistant strains .

- Anticancer Properties :

- Antiviral Effects :

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors. The halogen atoms increase the compound’s binding affinity, facilitating its role as an inhibitor or modulator within various biochemical pathways .

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notable Features |

|---|---|---|---|

| This compound | 4–16 µg/mL | 5–19 mM | Halogenated structure enhances activity |

| 8-Hydroxyquinoline | Varies (lower than above) | 10–30 mM | Known for iron-chelation properties |

| 8-Bromoquinoline | Higher MIC values | >20 mM | Less effective than dichloro derivative |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of halogenated quinolines:

- Antimicrobial Study :

- Cancer Cell Line Testing :

- Antiviral Screening :

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-4,5-dichloro-3-iodoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation of quinoline derivatives. A plausible route could start with chlorination at positions 4 and 5 using POCl₃ or SOCl₂ under reflux, followed by bromination (e.g., NBS or Br₂ in a halogen-compatible solvent). Iodination at position 3 may require directed metalation (e.g., LDA or Grignard reagents) followed by electrophilic iodination. Key factors affecting yield include:

- Temperature control to avoid side reactions (e.g., decomposition at high temps) .

- Order of halogen introduction: Steric hindrance from larger halogens (I, Br) may necessitate early-stage positioning .

- Purification via column chromatography or recrystallization to isolate intermediates, as impurities can derail subsequent steps .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms halogen placement. Heavy atoms (Br, I) may cause splitting or signal broadening .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 407.3 g/mol) and isotopic patterns (distinct for Br/Cl/I) .

- X-ray Crystallography : Resolves 3D structure and confirms regioselectivity, critical for reactivity studies .

- Elemental Analysis : Quantifies halogen content; deviations >2% suggest incomplete substitution .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing halogens deactivate the quinoline ring, but iodination at position 3 enhances susceptibility to Suzuki or Ullmann couplings due to weaker C-I bonds. Key considerations:

- Use Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric hindrance from adjacent halogens .

- Optimize solvent polarity (e.g., DMF or THF) to stabilize transition states .

- Monitor reaction progress via TLC to prevent over-functionalization .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation of C-I bonds .

- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to moisture to prevent hydrolysis .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. To address:

- Reproducibility Checks : Replicate studies using standardized purity (>95%, verified by HPLC) .

- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 6-Bromo-4-chloroquinoline vs. 4,5-Dichloro-8-fluoroquinoline ) to isolate halogen-specific effects.

- Dose-Response Curves : Use IC₅₀ values across multiple cell lines to differentiate true activity from assay artifacts .

Q. How can computational modeling guide the design of derivatives for targeted drug discovery?

- Methodological Answer :

- Docking Studies : Use software (AutoDock, Schrödinger) to predict binding affinity to targets (e.g., kinase enzymes). Halogen interactions (e.g., C-I⋯π) enhance binding in hydrophobic pockets .

- DFT Calculations : Analyze electron density maps to prioritize substitution sites for improved solubility or metabolic stability .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., logP >5 may limit bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.